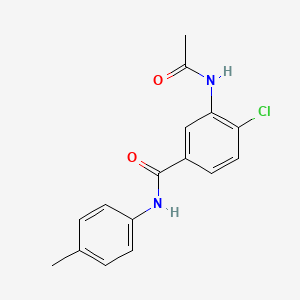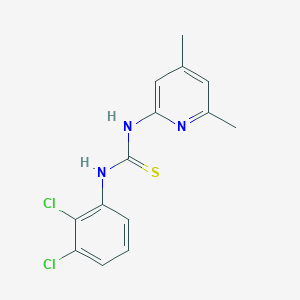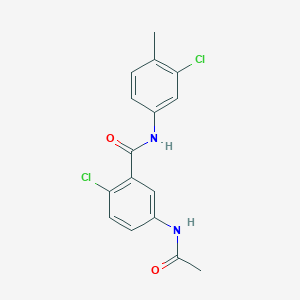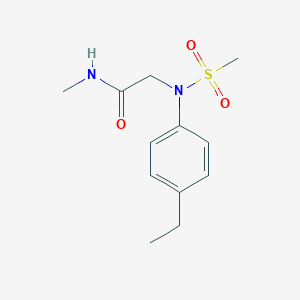![molecular formula C10H11BrN4O B5740119 4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole](/img/structure/B5740119.png)
4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-dimethyl-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BDMP" and is a pyrazole-based compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of BDMP is not fully understood, but it is believed to act by inhibiting the activity of several enzymes involved in the inflammatory process. It has been shown to inhibit the activity of cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BDMP has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BDMP has been found to exhibit significant anticancer activity, particularly against breast cancer cells. It has also been shown to possess anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BDMP has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory process.
Avantages Et Limitations Des Expériences En Laboratoire
BDMP has several advantages for use in lab experiments, including its high yield of synthesis, low toxicity, and potential applications in various fields. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving BDMP, including further studies on its anticancer and anti-inflammatory properties, as well as its potential applications in other fields such as neuropharmacology and immunology. Additionally, further research is needed to fully understand the mechanism of action of BDMP and to identify potential side effects. Overall, BDMP has significant potential for various scientific research applications, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
BDMP can be synthesized through various methods, including the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-methyl-1H-pyrazole-5-carboxylic acid, followed by the addition of a carbonyl group. Another method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide, followed by the addition of a carbonyl group. Both methods result in the formation of BDMP with high yields.
Applications De Recherche Scientifique
BDMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit significant anticancer activity, particularly against breast cancer cells. BDMP has also been shown to possess anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, BDMP has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory process.
Propriétés
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-6-9(11)7(2)15(13-6)10(16)8-4-5-12-14(8)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVWCIRKBKGRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=NN2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)

![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)

![N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)


![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)

![N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)

![1-[2-(2,4-dichlorophenoxy)ethyl]pyrrolidine](/img/structure/B5740166.png)